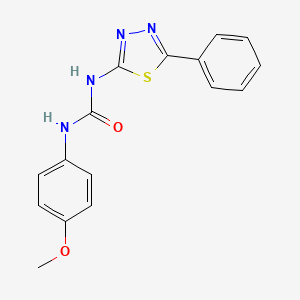
1-(4-Methoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-METHOXYPHENYL)-N’-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)UREA is a synthetic organic compound that belongs to the class of urea derivatives It features a methoxyphenyl group and a phenyl-1,3,4-thiadiazolyl moiety, which are connected through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENYL)-N’-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)UREA typically involves the reaction of 4-methoxyaniline with an appropriate isocyanate derivative of 5-phenyl-1,3,4-thiadiazole. The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. Catalysts like triethylamine may be used to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, automated synthesis equipment, and more efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXYPHENYL)-N’-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)UREA can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-N’-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)UREA depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-METHOXYPHENYL)-N’-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)THIOUREA: Similar structure but with a thiourea linkage.
N-(4-METHOXYPHENYL)-N’-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)CARBAMATE: Similar structure but with a carbamate linkage.
Uniqueness
N-(4-METHOXYPHENYL)-N’-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)UREA is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H14N4O2S |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea |
InChI |
InChI=1S/C16H14N4O2S/c1-22-13-9-7-12(8-10-13)17-15(21)18-16-20-19-14(23-16)11-5-3-2-4-6-11/h2-10H,1H3,(H2,17,18,20,21) |
InChI Key |
XDUDLGNNOBGSPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















